AZD4547 -

AZD4547

Catalog Number: EVT-8938113
CAS Number:
Molecular Formula: C26H33N5O3
Molecular Weight: 463.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AZD4547 is a small molecule inhibitor specifically designed to target fibroblast growth factor receptors, particularly fibroblast growth factor receptor 1. This compound has gained attention for its potential therapeutic applications in various cancers characterized by aberrant fibroblast growth factor receptor signaling. It was developed by AstraZeneca and has been the subject of numerous studies aimed at understanding its efficacy and mechanism of action in cancer treatment.

Source and Classification

AZD4547 belongs to the class of compounds known as selective fibroblast growth factor receptor inhibitors. It is classified as an experimental drug that is undergoing clinical evaluation for its effectiveness against tumors with specific genetic alterations, such as those exhibiting fibroblast growth factor receptor amplification or mutation. The compound's development stems from the need for targeted therapies in oncology, particularly for non-small cell lung cancer and other malignancies where fibroblast growth factor signaling plays a critical role.

Synthesis Analysis

The synthesis of AZD4547 involves several key steps, primarily focusing on the conjugation of various chemical moieties to achieve the desired pharmacological properties.

  1. Conjugation Reaction: The synthesis begins with the formation of an amide bond between carboxylic acid groups of quantum dots and amine derivatives of AZD4547. This reaction typically utilizes coupling agents such as ethylcarbodiimide hydrochloride and sulfo-N-hydroxysulfosuccinimide to facilitate the conjugation process .
  2. Purification Techniques: After synthesis, purification is performed using methods like silica gel column chromatography and reversed-phase preparative liquid chromatography to isolate high-purity AZD4547. The purity of the final product is often assessed using techniques such as high-performance liquid chromatography and mass spectrometry, confirming over 95% purity levels .
  3. Characterization: The synthesized compound is characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, to verify its structure and confirm the successful incorporation of functional groups .
Molecular Structure Analysis

AZD4547 has a complex molecular structure that contributes to its selective inhibition properties. The chemical formula is C27H31N5O2, with a molecular weight of approximately 463.6 g/mol.

  • Structural Features: The molecule consists of multiple aromatic rings and a piperazine moiety, which are crucial for its interaction with fibroblast growth factor receptors. The presence of methoxy and dimethyl groups enhances its solubility and bioavailability .
  • Data Representation: The structure can be represented as follows:
Molecular Structure C27H31N5O2\text{Molecular Structure }\quad \text{C}_{27}\text{H}_{31}\text{N}_{5}\text{O}_{2}
Chemical Reactions Analysis

AZD4547 undergoes several chemical reactions that are pertinent to its function as an inhibitor:

  1. Target Interaction: Upon administration, AZD4547 binds selectively to the ATP-binding site of fibroblast growth factor receptors, inhibiting their phosphorylation and subsequent signaling pathways involved in cell proliferation and survival .
  2. Inhibition Mechanism: The binding affinity of AZD4547 towards fibroblast growth factor receptors leads to a reduction in downstream signaling cascades, which are critical for tumor growth and metastasis. This inhibition has been shown to significantly decrease cell motility and invasion in various cancer cell lines .
Mechanism of Action

The mechanism by which AZD4547 exerts its therapeutic effects involves:

  • Receptor Binding: AZD4547 selectively binds to the kinase domain of fibroblast growth factor receptor 1, preventing ATP from binding and thereby inhibiting the receptor's kinase activity.
  • Downstream Effects: Inhibition of fibroblast growth factor receptor signaling leads to decreased activation of pathways such as mitogen-activated protein kinase and phosphoinositide 3-kinase, which are essential for cell survival, proliferation, and migration .

Data from studies indicate that treatment with AZD4547 results in significant downregulation of target genes associated with tumor progression, demonstrating its potential as an effective anti-cancer agent.

Physical and Chemical Properties Analysis

AZD4547 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows good solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water, which influences its formulation for clinical use.
  • Stability: Stability studies indicate that AZD4547 maintains its structural integrity under physiological conditions, making it suitable for therapeutic applications.
  • Melting Point: The melting point ranges between 228°C and 232°C, indicating a stable crystalline form that can be advantageous for storage and handling .
Applications

AZD4547 has been extensively studied for its applications in cancer therapy:

  • Clinical Trials: It has been evaluated in clinical trials for patients with non-small cell lung cancer harboring fibroblast growth factor receptor amplifications or mutations. Results have shown promising antitumor activity, particularly in combination with other therapeutic agents .
  • Research Tool: Beyond clinical applications, AZD4547 serves as a valuable research tool for studying fibroblast growth factor receptor signaling pathways in various biological contexts.
  • Potential Combinations: Research indicates that combining AZD4547 with other inhibitors targeting related pathways may enhance therapeutic efficacy against resistant cancer types .
Molecular Pharmacology of AZD4547 as a Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitor

Structural Basis for Fibroblast Growth Factor Receptor 1-3 Isoform Selectivity and Adenosine Triphosphate-Competitive Binding Mechanisms

AZD4547 (chemical name: N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-2H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide) achieves its selective inhibition of Fibroblast Growth Factor Receptor 1, Fibroblast Growth Factor Receptor 2, and Fibroblast Growth Factor Receptor 3 through precise molecular interactions within the kinase domain. Crystallographic studies reveal that AZD4547 binds the adenosine triphosphate-binding pocket of Fibroblast Growth Factor Receptor 1 in the active "DFG-in" conformation (where DFG represents the conserved aspartate-phenylalanine-glycine motif), forming critical hydrogen bonds with the hinge residue Ala564. The inhibitor's 3,5-dimethoxyphenyl group occupies a hydrophobic pocket near the gatekeeper residue Val561, while its dimethylpiperazine moiety extends toward the solvent front [1] [7].

This binding mode is sterically hindered in Fibroblast Growth Factor Receptor 4 due to a valine-to-leucine substitution (V550L) in the hinge region, reducing conformational flexibility. Additionally, structural analyses demonstrate that the "molecular brake" region (residues 478-485 in Fibroblast Growth Factor Receptor 1) adopts distinct conformations between isoforms, further contributing to differential AZD4547 binding affinity. The compound functions as a competitive adenosine triphosphate antagonist, evidenced by kinetic assays showing increased Michaelis constant (Kₘ) values for adenosine triphosphate in enzymatic systems [3] [7].

Differential Inhibition Potency Across Fibroblast Growth Factor Receptor Family Members: Fibroblast Growth Factor Receptor 1 (Half Maximal Inhibitory Concentration 0.2 Nanomolar) versus Fibroblast Growth Factor Receptor 4 (Half Maximal Inhibitory Concentration 165 Nanomolar)

AZD4547 exhibits marked potency differences across the Fibroblast Growth Factor Receptor family, as quantified by enzymatic half maximal inhibitory concentration values:

Fibroblast Growth Factor Receptor IsoformIC₅₀ (nM)Structural Determinants of Selectivity
Fibroblast Growth Factor Receptor 10.2Optimal hydrophobic pocket accommodation; hydrogen bonding with Ala564
Fibroblast Growth Factor Receptor 22.5Slight steric clash in P-loop region
Fibroblast Growth Factor Receptor 31.8Similar to Fibroblast Growth Factor Receptor 1 but reduced binding kinetics
Fibroblast Growth Factor Receptor 4165V550L substitution; altered molecular brake conformation

The 825-fold reduced potency against Fibroblast Growth Factor Receptor 4 stems primarily from residue V550 (equivalent to V561 in Fibroblast Growth Factor Receptor 1) creating a deeper hydrophobic pocket that disfavors AZD4547 binding. Kinetic binding studies demonstrate slow dissociation from Fibroblast Growth Factor Receptor 1 (kₒ₆ᶠ = 0.002 min⁻¹) compared to faster dissociation from Fibroblast Growth Factor Receptor 4 (kₒ₆ᶠ = 0.028 min⁻¹), explaining the persistent inhibition of Fibroblast Growth Factor Receptor 1-3 signaling [3] [5] [7]. This differential has therapeutic implications, as Fibroblast Growth Factor Receptor 4-driven signaling remains relatively unaffected at clinically achievable concentrations.

Kinome-Wide Selectivity Profiling and Off-Target Effects on Vascular Endothelial Growth Factor Receptor 2/Kinase Insert Domain Receptor and Insulin Like Growth Factor 1 Receptor Signaling Pathways

Comprehensive kinome screening (against >300 kinases) reveals AZD4547's primary off-target activities at higher concentrations:

  • Vascular Endothelial Growth Factor Receptor 2/Kinase Insert Domain Receptor (Half Maximal Inhibitory Concentration = 24-36 Nanomolar): This inhibition occurs through partial overlap in the adenosine triphosphate-binding pocket, particularly through interactions with the gatekeeper residue Val916. At concentrations >100 nanomolar, AZD4547 significantly reduces Vascular Endothelial Growth Factor Receptor 2 autophosphorylation in endothelial cells, potentially contributing to antiangiogenic effects observed in xenograft models [5] [8].

  • Insulin Like Growth Factor 1 Receptor (Half Maximal Inhibitory Concentration = 113 Nanomolar): Molecular modeling suggests steric incompatibility prevents potent inhibition, but chronic exposure (>72 hours) at micromolar concentrations reduces Insulin Like Growth Factor 1 Receptor phosphorylation by 40-60% in tumor cell lines, indicating potential compensatory pathway activation during Fibroblast Growth Factor Receptor inhibition [5].

Kinome selectivity heatmaps confirm >100-fold selectivity for Fibroblast Growth Factor Receptor 1-3 over 95% of tested kinases at therapeutically relevant concentrations (≤50 nanomolar). However, these data warrant caution regarding potential vascular effects during high-dose therapy or in tumors with Vascular Endothelial Growth Factor Receptor 2/Kinase Insert Domain Receptor overexpression [5] [8].

Pharmacodynamic Modulation of Downstream Signaling Cascades: Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase, Phosphatidylinositol 3-Kinase/Protein Kinase B, and Signal Transducer and Activator of Transcription Pathways

AZD4547 profoundly suppresses Fibroblast Growth Factor Receptor-dependent signal transduction through three primary axes:

  • Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway: Within 30 minutes of treatment, AZD4547 (50 nanomolar) reduces extracellular signal-regulated kinase 1/2 phosphorylation by >80% in Fibroblast Growth Factor Receptor 2-amplified SNU16 gastric cancer cells. This occurs through disrupted Fibroblast Growth Factor Receptor Substrate 2/Growth Factor Receptor Bound Protein 2/Son of Sevenless complex formation, preventing Rat Sarcoma Viral Oncogene Homolog activation [2] [8].

  • Phosphatidylinositol 3-Kinase/Protein Kinase B Pathway: Phosphorylation of Protein Kinase B at Ser473 decreases by 60-75% within 2 hours (100 nanomolar AZD4547) in sensitive cell lines. This inhibition is mechanistically linked to disrupted recruitment of Phosphoinositide-3-Kinase Regulatory Subunit 1 to phosphorylated Fibroblast Growth Factor Receptor, reducing Phosphatidylinositol (3,4,5)-Trisphosphate generation and mammalian target of rapamycin complex 1 activation [2] [6].

  • Signal Transducer and Activator of Transcription Pathway: Chronic AZD4547 exposure (24-72 hours) reduces Signal Transducer and Activator of Transcription 3/5 phosphorylation by 40-60% in Fibroblast Growth Factor Receptor 1-driven breast cancer models, mediated through diminished Janus Kinase 2 activation downstream of Fibroblast Growth Factor Receptor [9].

Table: Temporal Dynamics of Pathway Inhibition by AZD4547 (100 nanomolar) in Fibroblast Growth Factor Receptor 2-Amplified Cells

PathwayPhosphoprotein TargetInhibition at 1h (%)Inhibition at 24h (%)Functional Consequence
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinasep-ERK1/2 (Thr202/Tyr204)85 ± 692 ± 3G1/S cell cycle arrest
Phosphatidylinositol 3-Kinase/Protein Kinase Bp-AKT (Ser473)65 ± 878 ± 5Reduced cell survival
Signal Transducer and Activator of Transcriptionp-STAT3 (Tyr705)25 ± 755 ± 6Diminished immune evasion

Compensatory pathway reactivation contributes to resistance; in ovarian cancer models, Fibroblast Growth Factor Receptor 4 and Mesenchymal Epithelial Transition factor receptor upregulation restores Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase and Phosphatidylinositol 3-Kinase/Protein Kinase B signaling within 72 hours. This is abrogated by combination with Mesenchymal Epithelial Transition factor inhibitors (e.g., SU11274), demonstrating mechanistic synergy [2] [8]. Additionally, Fibroblast Growth Factor Receptor 1-Glioma-Associated Oncogene Homolog 1 cross-talk sustains pathway activation in breast cancer, requiring combinatorial targeting for complete pathway suppression [9].

Properties

Product Name

AZD4547

IUPAC Name

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)

InChI Key

VRQMAABPASPXMW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.